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N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)

Cat. No.: B609568
M. Wt: 802.0 g/mol
InChI Key: HUNABBFTEGRMNW-UHFFFAOYSA-N
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Description

Evolution of Branched Poly(ethylene glycol) Architectures in Advanced Chemical Synthesis

Poly(ethylene glycol) (PEG) has long been a cornerstone in pharmaceutical and materials science due to its water solubility, low toxicity, and ability to reduce the immunogenicity of conjugated molecules. adcreview.comchempep.com The initial use of PEG in the 1970s focused on linear chains to extend the circulation half-life of proteins. chempep.com However, the demand for more complex and multifunctional bioconjugates spurred the evolution from simple linear chains to more sophisticated branched architectures. rsc.org

The development of branched PEG linkers, which feature multiple polymer arms extending from a central core, represented a significant leap forward. These structures offer a higher molecular weight and increased functionality compared to their linear counterparts. This branching allows for the attachment of multiple molecules, such as drugs or targeting ligands, to a single scaffold. broadpharm.comaxispharm.com For instance, in the context of antibody-drug conjugates (ADCs), branched PEGs enable a higher drug-to-antibody ratio (DAR) without causing the aggregation or loss of affinity that can occur with hydrophobic linkers. adcreview.comadcreview.com This "doubled payload" approach can enhance the potency of a therapeutic by delivering a higher concentration of the active drug to target cells. adcreview.com The synthesis of these advanced structures has also evolved, with methods being developed for creating branched PEGs with latent groups at the junction point, allowing for further orthogonal modifications. rsc.org This progression from linear to multi-arm and branched structures has been pivotal in creating the highly specialized and functionalized PEG derivatives used in modern chemical biology. broadpharm.com

Significance of Multi-functional Linkers with Orthogonal Reactivity in Contemporary Organic Chemistry

Multi-functional linkers with orthogonal reactivity are indispensable tools in modern organic chemistry, enabling the precise construction of complex molecular architectures. scbt.comcreative-biolabs.com Orthogonality in this context refers to the ability to address one functional group on a molecule for a specific reaction without affecting other, different functional groups. rsc.orgchemrxiv.org This principle is crucial for multi-step synthetic strategies where different components must be added in a controlled, sequential manner. creative-biolabs.com

Heterobifunctional crosslinkers, which possess two different reactive groups, were a foundational development in this area. scbt.comcreative-biolabs.com They allow for the specific joining of two different molecules, such as a protein to a drug, minimizing the formation of undesirable homodimers that can occur with homobifunctional linkers. creative-biolabs.com The concept has since expanded to heterotrifunctional and other multi-functional linkers. nih.gov These advanced reagents are critical in fields like drug delivery for creating antibody-drug conjugates (ADCs), where an antibody, a cytotoxic drug, and a solubilizing agent might all be joined. sinopeg.comcreative-biolabs.com They are also fundamental to the development of Proteolysis-Targeting Chimeras (PROTACs), which require linking a protein-targeting ligand to an E3 ligase-binding ligand. adcreview.com The ability to use "click" chemistry and other bioorthogonal reactions, which are highly efficient and proceed under mild, biocompatible conditions, further enhances the utility of these linkers. rsc.orgnih.govnih.gov By providing chemists with a toolkit for selective and high-yield conjugations, these linkers are essential for building the next generation of targeted therapeutics, diagnostic agents, and functional materials. scbt.comnih.gov

Structural Characteristics of N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester) as a Defined Building Block

N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester) is a precisely defined, non-polymeric molecule engineered for high-level chemical synthesis. Its structure is built around a central tertiary amine, which serves as a branch point for three PEGylated arms, conferring excellent water solubility. sinopeg.com Two of these arms are identical, consisting of a four-unit PEG chain terminating in a t-butyl ester (tert-butoxycarbonyl). sinopeg.com The third arm is a shorter, three-unit PEG chain ending with a primary hydroxyl (-OH) group. sinopeg.com

The key feature of this compound is the orthogonal nature of its functional groups. The hydroxyl group is readily available for a wide range of chemical modifications, such as oxidation, esterification, or conversion to an amine or other reactive moiety. nih.gov In contrast, the two carboxylic acid groups are protected as t-butyl esters. This protecting group is stable under many reaction conditions but can be selectively removed using acid to liberate the free carboxylic acids. rsc.org This allows for a two-stage reaction sequence: first, the hydroxyl group can be reacted, and then, after deprotection, the two carboxyl groups can be conjugated, for example, to amine-containing molecules. This trifunctional, Y-shaped architecture makes it an ideal scaffold for building molecules that require multiple attachment points, such as PROTACs or other complex bioconjugates. adcreview.com Its defined molecular weight and structure ensure reproducibility in synthesis, a critical factor for therapeutic applications. adcreview.com

PropertyValueSource(s)
IUPAC Name tert-butyl 3-(2-(2-(2-(2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl-(2-(2-(2-(2-(3-((2-methylpropan-2-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethoxy)ethyl)amino)ethoxy)ethoxy)ethoxy)ethoxy)propanoate sinopeg.com
Molecular Formula C₃₈H₇₅NO₁₆ scbt.comsinopeg.com
Molecular Weight 802.0 g/mol scbt.comsinopeg.com
CAS Number 2112734-70-8 chempep.comscbt.comsinopeg.com
Appearance Viscous Liquid
Key Functional Groups 1 x Hydroxyl (-OH), 2 x t-Butyl Ester (-COOC(CH₃)₃) sinopeg.com

This table is generated based on data from the provided search results.

Overview of Research Directions in the Chemistry of Highly Functionalized PEG Derivatives

The chemistry of highly functionalized PEG derivatives, like N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester), is a dynamic and rapidly advancing field, primarily driven by innovations in drug delivery and chemical biology. mdpi.com A major research direction is the development of more sophisticated Antibody-Drug Conjugates (ADCs). sinopeg.com The use of branched or multi-arm PEG linkers allows for the creation of ADCs with a high, uniform drug-to-antibody ratio (DAR), which can lead to enhanced therapeutic potency and improved pharmacokinetics by increasing solubility and reducing aggregation. adcreview.combroadpharm.comadcreview.com

Another prominent application is in the construction of Proteolysis-Targeting Chimeras (PROTACs). adcreview.com These bifunctional molecules require a linker to connect a warhead that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target. The length, flexibility, and hydrophilicity of the PEG linker are critical parameters that must be optimized to ensure the proper orientation and efficacy of the PROTAC. biochempeg.com While over 30 PROTACs are in clinical trials, challenges related to high molecular weight and poor solubility remain, areas where hydrophilic PEG linkers offer significant advantages. biochempeg.com

Furthermore, research is exploring the use of these linkers in creating functional soft materials, such as hydrogels, and for the surface modification of nanoparticles to improve their stability and biocompatibility in drug delivery systems. creative-biolabs.commdpi.com The ongoing development of PEG derivatives with diverse, orthogonally reactive groups continues to expand the toolkit for bioconjugation, enabling the construction of increasingly complex and precisely targeted therapeutic and diagnostic agents. rsc.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H75NO16 B609568 N-(Hydroxy-PEG3)-N-bis(PEG4-Boc)

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H75NO16/c1-37(2,3)54-35(41)7-13-43-19-25-49-31-33-52-28-22-46-16-10-39(9-15-45-21-27-51-30-24-48-18-12-40)11-17-47-23-29-53-34-32-50-26-20-44-14-8-36(42)55-38(4,5)6/h40H,7-34H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNABBFTEGRMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCO)CCOCCOCCOCCOCCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H75NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

802.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Chemical Synthesis of N Hydroxy Peg3 N Bis Peg4 T Butyl Ester

Strategic Design of Precursors for Branched PEGylation

The creation of a branched PEG linker like N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester) begins with the thoughtful selection and design of its constituent precursors. The strategy revolves around identifying a central scaffold and the individual PEG arms, which are then assembled.

The core of the target molecule is a tertiary amine, which suggests two primary precursor types: a central nitrogen-containing scaffold and functionalized PEG chains.

Central Scaffold: A key precursor is a molecule that provides the central nitrogen atom with three points of attachment. A highly suitable starting material is N-(tert-Butoxycarbonyl)iminodiacetic acid or its derivatives. glpbio.com The Boc-protected amine can be deprotected to reveal a secondary amine, which can then be alkylated with the hydroxyl-terminated PEG arm. The two carboxylic acid groups provide handles for attaching the other two PEG arms.

PEG Arm Precursors: The three PEG arms must be synthesized with the correct length and terminal functionality.

Hydroxy-PEG3 Arm: This arm requires a three-unit PEG chain with a terminal hydroxyl group. A common precursor would be an amino-PEG3-alcohol (H₂N-(CH₂CH₂O)₃-H). The amine group allows for coupling to the carboxylic acid of the central scaffold, while the terminal hydroxyl group remains. Synthesizing amino-terminated PEGs from hydroxyl-terminated precursors is a well-established process, often involving conversion to a mesylate or tosylate, followed by substitution with an azide (B81097) and subsequent reduction, or via a Mitsunobu reaction with phthalimide (B116566) followed by hydrazinolysis. nih.govresearchgate.net

PEG4-t-butyl ester Arms: These two identical arms consist of a four-unit PEG chain terminating in a t-butyl ester. The tert-butyl ester serves as a protecting group for a carboxylic acid, which is stable under many reaction conditions but can be removed with mild acid (e.g., trifluoroacetic acid) when the free carboxylate is needed for subsequent conjugation. broadpharm.comorgsyn.org These arms can be prepared as reactive derivatives, for example, by activating a terminal hydroxyl group of a HO-PEG4-t-butyl ester precursor to a tosylate or halide, making it ready for alkylation of the central nitrogen scaffold.

The table below outlines potential precursors and their roles in the synthesis.

Precursor NameChemical Structure (Simplified)Role in SynthesisKey Features
N-(tert-Butoxycarbonyl)iminodiacetic acidBoc-N(CH₂COOH)₂Central ScaffoldProvides the core nitrogen and two carboxyl groups for coupling. The Boc group offers temporary protection.
Amino-PEG3-OHH₂N-(PEG₃)-OHHydroxyl ArmIntroduces the hydroxyl-terminated arm via amide bond formation.
Tosyl-PEG4-t-butyl esterTsO-(PEG₄)-COOtBuCarboxyl ArmReactive precursor for alkylating the central nitrogen. Contains the required protected carboxyl group.

Multi-Step Convergent and Divergent Synthetic Pathways to the Branched Core

Two primary strategies can be envisioned for assembling the precursors into the final branched structure: divergent and convergent synthesis. rsc.org

Divergent Synthesis: In a divergent approach, the molecule is built outwards from a central core.

Step 1: Start with a central scaffold like iminodiacetic acid dimethyl ester. The secondary amine is first alkylated with a protected hydroxy-PEG3 chain (e.g., TsO-PEG3-OTrityl).

Step 2: The two methyl esters are hydrolyzed to carboxylic acids.

Step 3: The resulting di-acid is coupled with an amino-PEG4-t-butyl ester precursor, likely using standard peptide coupling reagents (e.g., HATU, EDC).

Step 4: Finally, the trityl protecting group on the PEG3 arm is removed to reveal the terminal hydroxyl group. This pathway can be challenging due to potentially difficult purifications after each step and the need for multiple protection/deprotection sequences.

Convergent Synthesis: A convergent strategy involves synthesizing the larger fragments (the arms) first and then coupling them together. rsc.org This is often more efficient for complex molecules.

Step 1: Arm Synthesis: Prepare the three necessary arms as reactive precursors: one HO-PEG3-amine and two identical, activated PEG4-t-butyl esters (e.g., TsO-PEG4-COOtBu).

Step 2: Core Formation: A potential convergent route starts with the reductive coupling of a primary azide to a bifunctional precursor to create a symmetrical dialkylamine center. rsc.org A more direct approach for this asymmetric molecule would be to start with a primary amine, such as H₂N-PEG3-OH.

Step 3: Assembly: React H₂N-PEG3-OH with two equivalents of an activated PEG4-t-butyl ester, such as an aldehyde-terminated PEG4-t-butyl ester, via reductive amination. Alternatively, direct alkylation using two equivalents of a halide or tosylate of PEG4-t-butyl ester can be performed. This one-pot reaction assembles the entire branched structure around the nitrogen atom of the initial amino-PEG precursor.

Controlled Introduction of Terminal Hydroxyl and Protected Carboxyl Functionalities

The precise placement of the terminal groups is critical for the linker's utility. This is achieved through robust protecting group strategies and controlled functionalization reactions. nih.gov

Introduction of the t-Butyl Ester: The two t-butyl ester-protected carboxyl groups are a defining feature. The t-butyl group is an acid-labile protecting group, meaning it can be cleaved under acidic conditions (e.g., using trifluoroacetic acid, TFA) to yield the free carboxylic acid while leaving other functional groups, such as esters or amides, intact. broadpharm.comorgsyn.org The precursor HO-(PEG)₄-COOtBu can be synthesized by extending a PEG chain from a starting material like t-butyl 4-hydroxybutanoate. This precursor is then activated (e.g., by tosylation) for coupling.

Introduction of the Terminal Hydroxyl: The terminal hydroxyl group on the PEG3 arm must remain free in the final product. If a precursor like H₂N-PEG3-OH is used in a coupling reaction (e.g., reductive amination), its hydroxyl group is generally unreactive under those conditions and requires no protection. However, in other synthetic routes, it may be necessary to temporarily protect the hydroxyl group to prevent side reactions. A common protecting group for hydroxyls is the dimethoxytrityl (DMTr) group, which is acid-labile, or a silyl (B83357) ether, which can be removed with fluoride (B91410) ions. nih.gov The choice must be orthogonal to the t-butyl ester protection, meaning one can be removed without affecting the other.

Optimization of Reaction Conditions for Maximized Yield and Purity in PEG-Based Synthesis

Achieving high yield and purity in PEG-based synthesis requires careful optimization of several reaction parameters, as PEGylation can often result in complex mixtures. biopharminternational.comfujifilm.comaiche.org The physical properties of PEGs, such as their solubility and tendency to be viscous oils, add to the challenge. beilstein-journals.org

Key parameters for optimization include:

Stoichiometry: The molar ratio of reactants is critical. biopharminternational.com For instance, in the alkylation of an amine with a PEG-tosylate, using a slight excess of the alkylating agent can drive the reaction to completion, but a large excess complicates purification. nih.gov

Temperature: Reactions are often run at specific temperatures to balance the reaction rate with the stability of the reactants and products. For PEG synthesis, temperatures may range from room temperature to around 60 °C. beilstein-journals.org

pH: For reactions involving amines or carboxylates, pH control is essential. For example, reductive amination reactions are typically performed at a specific pH to ensure the amine is sufficiently nucleophilic while the imine intermediate can form. biochempeg.com

Reaction Time: Monitoring the reaction progress using techniques like HPLC or NMR is crucial to determine the optimal reaction time, preventing the formation of byproducts from over-reaction or degradation. orgsyn.orgbiopharminternational.com

Solvent and Catalysts: The choice of solvent (e.g., DMF, DCM, THF) is vital for ensuring all PEG precursors are fully dissolved. beilstein-journals.org For coupling reactions, catalysts and activating agents like DCC, EDC, or HATU must be used under anhydrous conditions to maximize efficiency. biochempeg.com

The following table summarizes the influence of these parameters on the synthesis.

ParameterEffect on ReactionOptimization Strategy
Reactant Ratio Affects reaction completion and product distribution.Use Design of Experiments (DoE) to find the optimal molar ratio that maximizes yield while minimizing side products and unreacted starting material. biopharminternational.comfujifilm.com
Temperature Influences reaction kinetics and potential for degradation.Perform trial reactions at various temperatures to find the lowest effective temperature that provides a reasonable reaction rate. nih.gov
pH Critical for reactions involving ionizable groups like amines and carboxylic acids.Buffer the reaction mixture or carefully control pH with acid/base addition, especially for amine-based reactions like reductive amination. biopharminternational.com
Concentration Affects reaction rate (bimolecular reactions).Higher concentrations can increase the rate but may also lead to aggregation or viscosity issues with large PEG molecules.
Catalyst/Reagent Choice and amount affect efficiency and side reactions.Screen different coupling agents or catalysts; use the minimum effective amount to simplify removal during workup.

Advanced Purification Strategies for Complex PEGylated Intermediates

The purification of PEG derivatives is notoriously challenging because they are often obtained as non-crystalline, viscous oils or waxy solids with a distribution of molecular weights (polydispersity), although the target compound is monodisperse. acs.orgyoutube.com The final product and its intermediates are often complex mixtures containing unreacted starting materials, reagents, and side products. A multi-step purification approach is typically required.

Chromatographic Methods: Chromatography is the most powerful tool for purifying PEGylated compounds. mdpi.com

Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. It is highly effective for removing smaller molecules like unreacted reagents or catalysts from the larger PEG product. It can also separate PEGylated products from native proteins or unreacted PEG chains in bioconjugation mixtures. nih.gov

Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. This method is useful for purifying intermediates that have charged functional groups (e.g., a deprotected carboxylate or a protonated amine). The shielding of surface charges by the neutral PEG chains is a key principle exploited in IEX, allowing for the separation of species with different degrees of PEGylation. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It offers very high resolution and is excellent for separating complex mixtures of PEG derivatives and positional isomers, which may have only slight differences in their structures.

Non-Chromatographic Methods: These methods are often used for initial, bulk purification.

Precipitation: PEGs exhibit unique solubility properties; they are soluble in water and many organic solvents like dichloromethane (B109758) but are insoluble in others like diethyl ether and hexanes. This allows for purification by precipitating the PEG product from a solution by adding an anti-solvent. beilstein-journals.org

Complexation and Precipitation: A novel and highly effective technique involves the complexation of PEG compounds with certain metal salts, such as magnesium chloride (MgCl₂). This can transform a non-crystalline, oily PEG derivative into a stable, free-flowing solid complex that can be easily isolated by filtration. acs.orgthieme-connect.com The desired PEG compound can then be recovered by dissolving the complex and performing an aqueous workup to remove the salt. thieme-connect.com

Ultrafiltration/Diafiltration: This membrane-based technique can be used to separate molecules based on size, effectively removing low molecular weight impurities. mdpi.com

The table below compares common purification techniques for PEG intermediates.

Purification MethodPrinciple of SeparationAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Molecular SizeGood for removing small molecule impurities; relatively mild conditions. nih.govLimited resolution for molecules of similar size; can be slow for large scales.
Ion Exchange Chromatography (IEX) Net ChargeExcellent for separating charged from neutral species; high capacity. Requires the target molecule to be charged; effectiveness can decrease with higher degrees of PEGylation. nih.gov
Reversed-Phase HPLC (RP-HPLC) HydrophobicityHigh resolution, capable of separating isomers. Can be denaturing for biomolecules; may require organic solvents.
Precipitation Differential SolubilitySimple, fast, and scalable for bulk purification. beilstein-journals.orgMay not provide high purity; potential for co-precipitation of impurities.
MgCl₂ Complexation Complex FormationConverts oils to easy-to-handle solids; improves handling and purity. acs.orgthieme-connect.comNot applicable to all PEG derivatives (e.g., those with reactive groups like alkynes). thieme-connect.com

Rigorous Spectroscopic and Chromatographic Approaches for Structural Elucidation and Purity Assessment

Application of High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the verification of the molecular identity of N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester). It provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition. Electrospray ionization (ESI) is a commonly employed soft ionization technique for PEGylated compounds, as it minimizes fragmentation and preserves the molecular ion.

For N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester), with a chemical formula of C₃₈H₇₅NO₁₅, the expected monoisotopic mass is 801.5137 g/mol . In a typical HRMS experiment, the compound is expected to be observed as various adducts, most commonly with sodium ([M+Na]⁺) or as a protonated molecule ([M+H]⁺). The exceptional mass accuracy of HRMS allows for the differentiation of the target compound from potential impurities that may have very similar nominal masses.

Furthermore, HRMS is invaluable for impurity profiling. Potential impurities in the synthesis of N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester) could include starting materials, reactants, or byproducts from incomplete reactions, such as molecules with shorter PEG chains or the loss of a t-butyl ester group. These impurities would present as distinct mass signals, allowing for their identification and relative quantification.

Table 1: Expected HRMS Data for N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester)

Ion Species Chemical Formula Calculated m/z
[M+H]⁺ C₃₈H₇₆NO₁₅⁺ 802.5210
[M+Na]⁺ C₃₈H₇₅NNaO₁₅⁺ 824.5030

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment of Branched Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester) in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides detailed information about the chemical environment of each atom and their connectivity, which is crucial for confirming the complex branched structure.

Two-dimensional (2D) NMR experiments are essential to unambiguously assign all proton and carbon signals and to confirm the connectivity of the different structural motifs within the molecule.

¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings within the same spin system. For N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester), COSY spectra would show correlations between the adjacent methylene (-CH₂-) groups within the PEG chains, appearing as cross-peaks that map out the ethylene glycol units.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbons. This allows for the unambiguous assignment of the carbon signals based on the more resolved proton spectrum. The dense region of overlapping methylene proton signals between 3.5 and 3.8 ppm can be resolved by correlating them to their corresponding carbon signals around 70 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is critical for establishing the connectivity across the entire branched structure. It shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be observed from the protons on the methylene groups adjacent to the central nitrogen atom to the carbons in the other PEG arms, confirming the branched nature of the molecule. Correlations from the methylene protons adjacent to the ester carbonyl groups to the carbonyl carbons would also be expected.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester) in CDCl₃ | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | |---|---|---| | -C(CH₃)₃ | 1.45 (s, 18H) | 28.2 | | -C(CH₃)₃ | 80.5 | | -CH₂-C=O | 2.50 (t, 4H) | 36.5 | | N-CH₂-CH₂- | 2.80 (m, 6H) | 52.0 | | PEG -CH₂-O- | 3.55-3.75 (m, 44H) | 70.0-71.5 | | -CH₂-OH | 3.80 (t, 2H) | 61.5 | | -C=O | | 172.5 |

Quantitative NMR (qNMR) is a powerful method for determining the absolute purity of a sample without the need for a compound-specific reference standard. nih.govethz.ch This is achieved by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known concentration. acs.org

For N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester), the sharp singlet corresponding to the 18 protons of the two t-butyl groups at approximately 1.45 ppm is an ideal signal for quantification due to its distinct chemical shift and high number of contributing protons. A suitable internal standard would be a compound with a simple spectrum and a resonance that does not overlap with any of the analyte's signals, such as 1,3,5-trimethoxybenzene or maleic acid. By carefully weighing both the analyte and the internal standard, the purity can be calculated with high precision and accuracy. acs.org

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward technique for identifying the key functional groups present in N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester). The IR spectrum provides a characteristic fingerprint of the molecule, confirming the presence of the hydroxyl, ether, and ester functionalities.

The key diagnostic absorption bands expected in the IR spectrum are:

A broad O-H stretching vibration around 3400 cm⁻¹ due to the terminal hydroxyl group. mdpi.com

Strong C-H stretching vibrations in the 2850-2950 cm⁻¹ region, characteristic of the methylene groups in the PEG chains and the methyl groups of the t-butyl esters.

A very strong C=O stretching vibration for the ester groups, typically observed around 1735 cm⁻¹.

A prominent and characteristic C-O-C stretching vibration for the multiple ether linkages of the PEG backbone, which appears as a strong, broad band around 1100 cm⁻¹. nih.gov

Table 3: Predicted Diagnostic IR Absorption Bands for N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H stretch ~3400 (broad)
Alkane (-CH₂-, -CH₃) C-H stretch 2850-2950
Ester (-C=O) C=O stretch ~1735 (strong)

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester). A reversed-phase HPLC (RP-HPLC) method is typically employed, where separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. nih.govresearchgate.net

A gradient elution using a mixture of water and an organic solvent like acetonitrile, often with an additive such as trifluoroacetic acid (TFA) or formic acid, is generally effective for resolving PEGylated compounds. chromatographyonline.com The purity of the sample is determined by the relative area of the main peak compared to the total area of all detected peaks. This method can effectively separate the target compound from impurities that differ in hydrophobicity, such as those with incomplete PEG chains or those lacking the hydrophobic t-butyl groups.

Table 4: Representative RP-HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm or ELSD

Size Exclusion Chromatography (SEC) for Polymer Dispersity and Chain Length Consistency in PEG Oligomers

Size Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their hydrodynamic volume in solution. chromatographyonline.com It is particularly useful for characterizing polymers and oligomers in terms of their molecular weight distribution, or dispersity (Đ). chromatographyonline.com

For a discrete, low molecular weight PEG derivative like N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester), SEC analysis is expected to yield a single, sharp, and symmetrical peak, indicating a monodisperse species (Đ ≈ 1.0). The presence of any shoulders on the main peak or additional peaks, particularly at earlier elution times (higher molecular weight) or later elution times (lower molecular weight), would suggest the presence of oligomeric impurities with varying PEG chain lengths. This makes SEC an excellent tool for confirming the chain length consistency of the PEG moieties within the molecule.

Table 5: Expected SEC Observations

Sample Expected Elution Profile Interpretation
Pure Compound Single, sharp, symmetrical peak Monodisperse sample with consistent chain length

Chemical Reactivity and Selective Functional Group Transformations of N Hydroxy Peg3 N Bis Peg4 T Butyl Ester

Chemoselective Deprotection Strategies for the t-Butyl Ester Moieties

The presence of two t-butyl ester groups provides latent carboxylic acid functionalities. The selective removal of the t-butyl protecting groups is a critical step in many applications, enabling subsequent conjugation or modification at these sites. This is typically achieved under acidic conditions, which must be optimized to ensure efficient deprotection while preserving the integrity of the rest of the molecule, including the terminal hydroxyl group.

The deprotection of the t-butyl esters to reveal the corresponding carboxylic acids is most commonly accomplished through acidolysis. A variety of acidic reagents can be employed, with the choice of acid and reaction conditions influencing the efficiency and selectivity of the deprotection.

Trifluoroacetic acid (TFA) is a widely used reagent for the cleavage of t-butyl protecting groups. nih.gov The reaction proceeds via the formation of a stable t-butyl cation. nih.gov The concentration of TFA and the presence of scavengers are critical parameters to control. For instance, a 20% solution of TFA in a solvent like dichloromethane (B109758) is often effective. reddit.com The reaction mechanism involves the protonation of the ester oxygen, followed by the loss of the t-butyl carbocation. mdpi.com To prevent side reactions from the highly reactive t-butyl cation, scavengers such as triethylsilane can be added. researchgate.net

Other acidic conditions have also been explored. p-Toluenesulfonic acid under microwave irradiation in solvent-free conditions has been shown to be an efficient method for the deprotection of t-butyl esters. tandfonline.com Aqueous phosphoric acid is presented as a mild and environmentally benign alternative for the deprotection of t-butyl esters, offering high yields and convenient workup. organic-chemistry.orgorganic-chemistry.org The choice of the acidic reagent can be tailored to the specific requirements of the subsequent reaction steps and the sensitivity of other functional groups present in the molecule.

Table 1: Optimized Acidic Conditions for t-Butyl Ester Deprotection

Reagent Solvent Conditions Notes
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) 0°C to room temperature Scavengers like triethylsilane can be added to trap the t-butyl cation. nih.govresearchgate.net
p-Toluenesulfonic acid Solvent-free Microwave irradiation A rapid and efficient method. tandfonline.com
Aqueous Phosphoric Acid - - A mild and environmentally friendly option. organic-chemistry.orgorganic-chemistry.org
Zinc Bromide (ZnBr2) Dichloromethane (DCM) - Offers chemoselective hydrolysis in the presence of other acid-labile groups. researchgate.net
Cerium(III) chloride heptahydrate/Sodium Iodide Acetonitrile - Can be used for selective deprotection. researchgate.net

While acidic conditions are standard, alternative methods for t-butyl ester deprotection have been investigated to accommodate substrates with acid-sensitive functionalities. These methods often offer improved chemoselectivity.

Lewis acids, such as zinc bromide (ZnBr2) in dichloromethane, have been shown to facilitate the chemoselective hydrolysis of t-butyl esters in the presence of other acid-labile groups. researchgate.net Another approach involves the use of the tris-4-bromophenylamminium radical cation, known as magic blue (MB•+), in combination with triethylsilane. This system provides a mild method for OtBu deprotection. organic-chemistry.orgacs.org For certain substrates, powdered potassium hydroxide (KOH) in tetrahydrofuran (THF) has been reported as a safer and simpler alternative to other basic conditions for the cleavage of t-butyl esters at ambient temperature. organic-chemistry.org Enzymatic deprotection methods, although not as commonly reported for simple t-butyl esters, represent a potential avenue for highly selective transformations under mild conditions.

Derivatization Pathways of the Terminal Hydroxyl Group

The terminal hydroxyl group of N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester) serves as a versatile handle for a wide array of chemical modifications. Its derivatization allows for the introduction of various functionalities, enabling conjugation to biomolecules, surfaces, or other chemical entities.

To facilitate conjugation, the terminal hydroxyl group is often activated to create a more reactive intermediate. This activation can be tailored to enable either electrophilic or nucleophilic reactions.

For electrophilic conjugation, the hydroxyl group can be converted into a good leaving group. For example, tosylation with p-toluenesulfonyl chloride in the presence of a base like pyridine transforms the hydroxyl group into a tosylate. google.com This tosylate is then susceptible to nucleophilic attack by amines, thiols, or other nucleophiles.

For nucleophilic conjugation, the hydroxyl group itself can act as a nucleophile, reacting with various electrophilic reagents. Activation of other molecules with groups like N-hydroxysuccinimide (NHS) esters allows for their reaction with the hydroxyl group of the PEG linker. digitellinc.com The use of coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as dimethylaminopyridine (DMAP) can facilitate the formation of ester linkages with carboxylic acids. tandfonline.com

Table 2: Activation Chemistries for the Terminal Hydroxyl Group

Reagent/Method Resulting Functional Group Type of Conjugation
p-Toluenesulfonyl chloride Tosylate Electrophilic (displacement of tosylate) google.com
Acryloyl chloride Acrylate (B77674) Electrophilic (Michael addition)
Isocyanates Carbamate Nucleophilic (reaction of hydroxyl with isocyanate) biochempeg.com
Acid chlorides Ester Nucleophilic (reaction of hydroxyl with acid chloride)
N,N'-Carbonyldiimidazole (CDI) Imidazole carbamate Nucleophilic (intermediate for amine reaction) stackexchange.com

The terminal hydroxyl group can readily undergo several common organic reactions to form stable linkages.

Esterification: The formation of an ester bond is a common strategy for attaching molecules containing a carboxylic acid group. This can be achieved by reacting the PEG hydroxyl group with a carboxylic acid using a coupling agent like DCC, or with a more reactive acid derivative such as an acid chloride or anhydride. tandfonline.comshochem.com PEG esters are widely used as emulsifiers and in cosmetic formulations. venus-goa.com

Etherification: Ether linkages, which are generally more stable to hydrolysis than esters, can be formed under basic conditions. The hydroxyl group is first deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide.

Carbamate Formation: Carbamate linkages can be formed by reacting the hydroxyl group with an isocyanate. biochempeg.com Alternatively, the hydroxyl group can be activated with N,N'-carbonyldiimidazole (CDI) to form an imidazole carbamate intermediate, which can then react with an amine to form a carbamate. stackexchange.com Carbamate linkages are known for their stability under various physiological conditions. google.com

Introduction of Secondary Reactive Handles via Post-Synthetic Modification (e.g., Click Chemistry Precursors)

Post-synthetic modification of N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester) is a powerful strategy to introduce secondary reactive handles, significantly broadening its utility. The terminal hydroxyl group is the primary site for these transformations, most notably for conversion into precursors for "click chemistry."

Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, making them ideal for bioconjugation. labinsights.nl The most common form is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). By converting the hydroxyl group of the PEG linker into either an azide (B81097) or an alkyne, the entire molecule becomes a platform for click chemistry applications. researchgate.netmdpi.com

For example, the hydroxyl group can be converted to a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by sodium azide to install a terminal azide. This azide-functionalized PEG can then be efficiently "clicked" onto any molecule bearing a terminal alkyne. Alternatively, the hydroxyl group can be modified to introduce an alkyne handle. For applications where the cytotoxicity of a copper catalyst is a concern, copper-free click chemistry variants, such as strain-promoted alkyne-azide cycloaddition (SPAAC), can be used with reagents like dibenzocyclooctyne (DBCO). labinsights.nlprecisepeg.com

This approach allows for the efficient and stable conjugation of the PEG linker to a vast array of biomolecules, nanoparticles, and surfaces that have been pre-functionalized with the complementary click partner. researchgate.netnih.gov

Initial GroupTransformationResulting HandleCorresponding Click ReactionKey Features
-OH (Hydroxyl)Tosylation followed by substitution with NaN3-N3 (Azide)CuAAC (with Alkyne) or SPAAC (with strained Alkyne like DBCO)High efficiency, bioorthogonal, stable triazole linkage formed. labinsights.nlresearchgate.net
-OH (Hydroxyl)Esterification or etherification with an alkyne-containing molecule-C≡CH (Alkyne)CuAAC (with Azide)Versatile for conjugating to azide-tagged biomolecules. mdpi.com

Mechanistic Investigations and Theoretical Insights into the Reactivity and Conformation of N Hydroxy Peg3 N Bis Peg4 T Butyl Ester

Computational Chemistry Approaches for Reactivity Prediction and Pathway Elucidation

Computational chemistry provides powerful tools for predicting the reactivity of complex molecules like N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester). Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are instrumental in elucidating reaction pathways and predicting reactivity. For instance, DFT can be used to calculate the energies of reactants, transition states, and products, thereby mapping out the energy profile of a potential reaction. scirp.org

In the context of N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester), these methods can predict the reactivity of its terminal functional groups: the hydroxyl (-OH) group and the t-butyl ester groups. The hydroxyl group can undergo various reactions, such as esterification or etherification, and its reactivity can be computationally assessed by modeling its interaction with potential reactants. Similarly, the hydrolysis of the t-butyl ester groups under acidic conditions to yield carboxylic acids can be modeled to understand the reaction mechanism and kinetics.

Computational models can also predict how the electronic properties of the molecule influence its reactivity. For example, the electron-donating or -withdrawing nature of the PEG chains can affect the reactivity of the terminal functional groups. mdpi.com While specific studies on N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester) are not widely published, the principles from computational studies on similar PEGylated molecules and other complex organic structures are directly applicable. scirp.org

Table 1: Illustrative Reactivity Parameters from Computational Models

ParameterDescriptionPredicted Influence on N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester)
Adduct Formation Energy The energy change when a molecule forms an adduct with a reactant.Lower energy values suggest a more favorable reaction at the hydroxyl or ester termini.
Transition State Energy The energy barrier that must be overcome for a reaction to occur.Higher energy barriers indicate slower reaction rates for functional group transformations.
Electrophilicity Index A measure of a molecule's ability to accept electrons.Can be used to compare the reactivity of the different functional groups within the molecule.

This table is illustrative and based on general principles of computational reactivity prediction.

Molecular Dynamics Simulations for Conformational Analysis of Branched PEG Scaffolds

Molecular dynamics (MD) simulations are a powerful computational method for studying the conformational landscape of flexible molecules like N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester). nih.gov These simulations model the movement of atoms over time, providing insights into the molecule's flexibility, shape, and interactions with its environment.

The branching point at the nitrogen atom introduces unique conformational constraints compared to linear PEG. MD simulations can reveal how the branched structure affects the spatial orientation of the PEG arms. These arms can adopt a range of conformations, from extended to more compact, "mushroom" or "brush-like" structures, depending on factors like solvent environment and interactions with surfaces. researchgate.net Studies on other branched PEG molecules have shown that they may adopt more compact conformations on average compared to linear PEGs of similar molecular weight. researchgate.net

Table 2: Impact of Structural Features on Conformational Properties

Structural FeatureInfluence on Molecular FlexibilityImpact on Spatial Orientation
PEG Chain Length Longer chains increase overall flexibility. acs.orgresearchgate.netAffects the hydrodynamic radius and the reach of the molecular arms.
Branching Introduces constraints at the core, but allows for complex 3D conformations. nih.govnih.govCan lead to a more globular or compact shape compared to linear analogs. researchgate.net
Terminal Groups The t-butyl ester and hydroxyl groups can influence local chain-end flexibility.Can affect interactions with the solvent and other molecules at the periphery.

This table synthesizes general findings from studies on branched and linear PEG molecules.

The conformation of N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester) is highly dependent on its solvation environment. acs.org In aqueous solutions, the hydrophilic ether oxygens of the PEG chains will interact favorably with water molecules, leading to the formation of a hydration shell. nih.gov This hydration shell plays a crucial role in the molecule's solubility and its interactions with other molecules.

Electronic Structure Calculations for Understanding Reaction Profiles and Selectivity

Electronic structure calculations, typically performed using quantum mechanics, provide deep insights into the distribution of electrons within a molecule. This information is key to understanding its reaction profiles and selectivity. For N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester), these calculations can reveal the partial charges on each atom, the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

These parameters help in predicting where a reaction is most likely to occur. For example, a nucleophilic attack is likely to happen at a site with a positive partial charge and a low-lying LUMO. An electrophilic attack would be directed towards a region with a negative partial charge and a high-energy HOMO. In the case of N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester), this can help determine the relative reactivity of the hydroxyl group versus the carbonyl carbons of the ester groups.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the structural features of a molecule with its reactivity. chemrxiv.orgresearchgate.net These models are typically developed by analyzing a dataset of related compounds with known reactivities and then using statistical methods, such as multiple linear regression or machine learning algorithms, to find a quantitative relationship. nih.gov

For a compound like N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester), a QSRR model could be developed to predict its reactivity in a specific reaction, for instance, the rate of hydrolysis of its ester groups under various conditions. The "structural features" used in these models are numerical descriptors that quantify different aspects of the molecule's topology, geometry, and electronic structure.

While a specific QSRR study for N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester) has not been identified, the methodology is broadly applicable. A hypothetical QSRR study could involve synthesizing a series of similar branched PEG esters with varying chain lengths and substituents and then measuring their reaction rates. The resulting data could be used to build a predictive model for the reactivity of other related compounds.

Advanced Synthetic Applications of N Hydroxy Peg3 N Bis Peg4 T Butyl Ester As a Versatile Chemical Platform

Design Principles for Engineering Precisely Defined Multi-Arm and Dendritic PEG Architectures

The unique trifurcate structure of N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester) , featuring a central nitrogen atom with three polyethylene (B3416737) glycol (PEG) arms of differing lengths and functionalities, is central to its utility in designing complex PEG architectures. medchemexpress.com One arm is a hydroxyl-terminated PEG3 chain, while the other two are identical PEG4 chains terminating in t-butyl ester-protected carboxylic acids. medchemexpress.com This inherent asymmetry and orthogonal reactivity are the cornerstones of design principles for creating precisely defined multi-arm and dendritic structures.

The primary design principle involves a modular, stepwise approach to synthesis. The single hydroxyl group can be selectively functionalized or used as an initiation point for polymerization without affecting the protected carboxyl groups. Conversely, the two t-butyl ester groups can be deprotected under acidic conditions to reveal carboxylic acids, which can then be coupled to other molecules. This allows for the controlled, sequential addition of different molecular entities, leading to well-defined, heterofunctionalized multi-arm structures.

A key advantage of using this compound is the ability to create architectures with a high degree of precision and low polydispersity, which is often a challenge with traditional polymerization methods. broadpharm.com This precision is critical in applications such as drug delivery, where the spatial arrangement of targeting ligands, imaging agents, and therapeutic payloads can significantly impact efficacy.

Table 1: Key Design Parameters for Multi-Arm and Dendritic Architectures

Parameter Role in Design Implication for Final Structure
Orthogonal Functional Groups Allows for selective and sequential reactions. Creation of heterofunctional and asymmetric architectures.
Defined PEG Arm Lengths Controls spacing and hydrodynamic volume. Predictable size, solubility, and steric hindrance.
Central Branching Point Serves as a scaffold for multiple attachments. Foundation for multi-arm and dendritic structures.
Deprotection Strategies Enables the controlled unmasking of reactive sites. Stepwise and generational growth of complex polymers.

Strategies for Scaffold Diversification via Selective Chemical Reactions

The synthetic versatility of N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester) allows for extensive scaffold diversification through a variety of selective chemical reactions. The presence of two distinct types of functional groups—a primary alcohol and two protected carboxylic acids—enables orthogonal chemical modifications. broadpharm.com

A primary strategy for diversification involves the selective deprotection of the t-butyl ester groups. Treatment with a mild acid, such as trifluoroacetic acid (TFA), quantitatively removes the t-butyl protecting groups to yield free carboxylic acids. These can then be activated, for example with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), for coupling with a wide range of amine-containing molecules, including peptides, proteins, and small molecule drugs. broadpharm.com This allows for the symmetrical addition of two identical moieties to the scaffold.

Alternatively, the hydroxyl group can be selectively targeted while the ester groups remain protected. Standard alcohol transformations, such as esterification, etherification, or conversion to a leaving group (e.g., tosylate or mesylate), can be employed. This allows for the attachment of a different functional group to the third arm of the scaffold. For instance, the hydroxyl group can be reacted with an activated acid to form an ester linkage, or it can be converted to an azide (B81097) for participation in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). precisepeg.com

More complex diversification strategies involve a combination of these approaches. For example, the hydroxyl group can first be modified, followed by the deprotection and subsequent reaction of the carboxyl groups. This orthogonal strategy is key to creating heterobifunctional or even trifunctional scaffolds, where each arm of the molecule can be tailored for a specific purpose. This is particularly valuable in the development of sophisticated drug delivery systems and diagnostic agents.

Development of Novel Linkage Chemistries Utilizing the Compound's Functional Groups

The unique arrangement of functional groups in N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester) has facilitated the development of novel linkage chemistries that go beyond simple amide or ester bonds. The ability to selectively address the hydroxyl and carboxyl groups allows for the creation of more complex and stimuli-responsive linkers.

One area of development is in the creation of linkers for Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to induce the degradation of the target protein. The linker plays a critical role in the formation and stability of the ternary complex. The scaffold of N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester) can be elaborated to present a warhead for the target protein and a ligand for the E3 ligase at defined distances and with specific spatial orientations. The hydroxyl group can be functionalized with one part of the PROTAC, while the deprotected carboxyl groups can be used to attach the other, or vice versa.

Furthermore, the hydroxyl group can be used as a handle to introduce cleavable linkages, such as acid-labile acetals or enzyme-cleavable esters. This allows for the development of prodrugs or controlled-release systems where the active molecule is liberated under specific physiological conditions.

The two carboxylic acid groups, once deprotected, can be used to form bivalent or bis-specific conjugates. For example, they can be used to attach two molecules of the same targeting ligand to increase avidity for a cell surface receptor, or two different small molecule drugs for combination therapy. The defined separation provided by the PEG4 arms can minimize steric hindrance between the conjugated molecules.

The central tertiary amine also presents opportunities for novel chemistries. While generally stable, it can potentially be oxidized to an N-oxide, altering the polarity and biological properties of the molecule. This provides another avenue for fine-tuning the characteristics of the final conjugate.

Controlled Incorporation into Functional Oligomers and Polymers with Tailored Architectures

N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester) is an excellent building block for the synthesis of functional oligomers and polymers with highly controlled and tailored architectures. Its trifunctional nature allows it to act as a branching unit or as a multifunctional initiator for polymerization.

In the synthesis of graft copolymers, the hydroxyl group can be used to initiate the polymerization of cyclic monomers, such as lactide, glycolide, or caprolactone, through ring-opening polymerization (ROP). nih.gov This results in a polymer with a central N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester) core from which polyester (B1180765) chains emanate. The two t-butyl ester groups can then be deprotected to provide reactive sites for further functionalization, such as the attachment of targeting ligands or other polymer chains.

Alternatively, the hydroxyl group can be modified to bear a polymerizable group, such as an acrylate (B77674) or methacrylate. This functionalized monomer can then be copolymerized with other monomers using controlled radical polymerization techniques like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. cmu.edu This allows for the precise incorporation of the branched PEG unit at specific points within a linear polymer chain, leading to the formation of comb or brush polymers with pendant PEG arms.

The use of N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester) as a building block in stepwise polymer synthesis, such as in the convergent synthesis of dendrimers, allows for the creation of monodisperse polymers with a defined number of functional groups at their periphery. nih.gov This level of control is difficult to achieve with traditional polymerization methods and is essential for applications requiring a high degree of molecular precision, such as in the development of next-generation drug delivery vehicles and advanced hydrogels. nih.gov

Table 2: Research Findings on the Application of N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester) and Related Compounds

Application Area Research Finding Reference
PROTAC Linkers Branched PEG linkers allow for the creation of heterobifunctional molecules with defined spatial orientation of the warhead and E3 ligase ligand. medchemexpress.com
Dendritic Polymers The compound can serve as a dendron for the generational synthesis of dendrimers with a high degree of branching and multivalency for drug delivery. nih.gov
Graft Copolymers The hydroxyl group can initiate ring-opening polymerization of cyclic esters to form graft copolymers with a PEG core and polyester side chains. nih.gov
Hydrogel Formation Multi-arm PEGs can be used as crosslinkers to form hydrogels with tunable properties for applications in tissue engineering and controlled release. nih.gov
Bioconjugation The orthogonal functional groups enable the synthesis of complex bioconjugates with precise control over the placement of multiple molecular entities.

Future Research Perspectives in the Fundamental Chemistry of Branched Peg Linkers

Development of Novel and Greener Synthetic Methodologies for Multi-functional PEG Compounds

The synthesis of complex branched PEG linkers often involves multi-step procedures that can be time-consuming and generate significant waste. Future research will likely focus on the development of more efficient and environmentally friendly synthetic strategies.

One promising area is the adoption of green chemistry principles . This includes the use of biodegradable and non-toxic materials, as well as reaction media that are less harmful to the environment. biochempeg.com Polyethylene (B3416737) glycol itself has been explored as a green reaction solvent, as it is non-volatile, thermally stable, and can dissolve a wide range of organic compounds and metal complexes. biochempeg.com Further investigation into PEG as a solvent for the synthesis of its own derivatives could lead to more sustainable manufacturing processes. The development of synthetic methods that utilize water as a solvent is another key aspect of green chemistry that holds promise for the synthesis of water-soluble PEG compounds.

Synthetic MethodologyKey AdvantagesResearch Focus
Green Synthesis Reduced environmental impact, use of non-toxic reagents and solvents.Exploring PEG as a green solvent, water-based synthesis.
One-Pot Synthesis Increased efficiency, reduced waste, higher overall yields.Development of novel catalysts and orthogonal protecting groups.

Deepening the Understanding of Structure-Reactivity Relationships in Complex Polyether Systems

The three-dimensional structure of a branched PEG linker plays a critical role in its reactivity and the properties of the resulting conjugate. A deeper understanding of the relationship between the molecular architecture and its chemical behavior is a key area for future research.

The length of the PEG chains and the degree of branching can significantly influence the molecule's conformational flexibility and steric hindrance around the reactive functional groups. chempep.commdpi.com For instance, longer PEG chains can create a larger hydrodynamic volume, which may affect the accessibility of the terminal functional groups to binding partners. chempep.com Conversely, a higher degree of branching can lead to a more compact structure, potentially shielding the core of the molecule.

Future research should employ a combination of experimental techniques and computational modeling to elucidate these structure-reactivity relationships. vt.edursc.org Molecular dynamics simulations, for example, can provide insights into the conformational landscape of branched PEG linkers in different solvent environments. vt.edu This information, when correlated with experimental kinetic data from conjugation reactions, will enable a more rational design of linkers with optimized reactivity for specific applications. Understanding these relationships is crucial for predicting how a linker will behave in a biological system and for designing molecules with tailored properties. nih.govmdpi.com

Structural FeatureImpact on Reactivity and Properties
PEG Chain Length Influences hydrodynamic radius, solubility, and steric accessibility of functional groups. chempep.com
Branching Affects molecular shielding, payload capacity, and overall molecular shape. precisepeg.com
Functional Group Position Determines the spatial arrangement of conjugated molecules and can impact binding affinity.

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization in Linker Synthesis

The synthesis of complex molecules like N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester) can be challenging, with reaction outcomes often being difficult to predict. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this area by providing powerful tools for reaction prediction and optimization. mdpi.comresearchgate.net

Retrosynthesis prediction is a key application of AI in chemistry. rsc.org By training algorithms on vast datasets of known chemical reactions, AI models can propose synthetic routes to novel molecules, including complex PEG linkers. rsc.org This can save significant time and resources in the planning phase of a synthesis. Furthermore, ML models can be used to predict the outcome of a reaction , including the expected yield and the likelihood of side-product formation, based on the starting materials and reaction conditions.

The integration of AI with automated synthesis platforms has the potential to create a closed-loop system for reaction optimization. In such a system, an AI algorithm would propose a set of reaction conditions, which would then be carried out by a robotic platform. The results of these experiments would be fed back to the AI, which would then refine its model and propose new, improved conditions. This iterative process could rapidly identify the optimal synthetic route for a given branched PEG linker, leading to higher yields, purities, and efficiencies. rsc.org

ApproachDescriptionPotential Impact on Linker Synthesis
Traditional Synthesis Relies on expert knowledge and trial-and-error experimentation.Time-consuming, may not lead to optimal conditions.
AI-Driven Synthesis Utilizes machine learning to predict reaction outcomes and propose synthetic routes. mdpi.comAccelerated discovery of synthetic pathways, optimized reaction conditions for higher yields and purity. mdpi.com

Exploration of New Analytical Techniques for Enhanced Characterization of Complex PEGylated Molecules

The detailed characterization of branched PEG linkers and their conjugates is crucial for ensuring their quality and performance. The inherent complexity and potential heterogeneity of these molecules present analytical challenges. Future research will focus on the development and application of new analytical techniques for their comprehensive characterization.

Advanced chromatographic techniques are essential for separating and quantifying complex mixtures of PEGylated molecules. Techniques such as two-dimensional liquid chromatography (2D-LC) can provide enhanced resolution compared to traditional one-dimensional methods. Coupling these separation techniques with advanced detectors, such as charged aerosol detectors (CAD), can enable the sensitive detection of PEG molecules that lack a strong chromophore.

Mass spectrometry (MS) is a cornerstone for the characterization of PEGylated molecules, providing information on molecular weight, structure, and the degree of PEGylation. High-resolution mass spectrometry (HRMS) is particularly valuable for the detailed structural elucidation of complex linkers and their conjugates. The development of novel ionization techniques and fragmentation methods will further enhance the capabilities of MS for analyzing these molecules. Furthermore, the design of cleavable PEG linkers represents a significant advancement in the analytical characterization of PEGylated proteins. These linkers can be cleaved under specific conditions, simplifying the analysis by allowing for the separate characterization of the protein and the PEG moiety.

Analytical TechniqueInformation ProvidedFuture Developments
High-Performance Liquid Chromatography (HPLC) Separation and quantification of PEGylated species.2D-LC for enhanced resolution, novel detectors like CAD.
Mass Spectrometry (MS) Molecular weight, structure, degree of PEGylation.High-resolution MS for detailed structural analysis, new ionization and fragmentation methods.
Cleavable Linkers Simplified analysis of PEGylated proteins.Design of linkers with novel cleavage chemistries for controlled release and analysis.

Q & A

Q. What are the key structural and functional features of N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester) in PROTAC design?

The compound combines a hydroxy-terminated triethylene glycol (PEG3) segment and two Boc-protected tetraethylene glycol (PEG4-t-butyl ester) chains via a central nitrogen atom. Key features include:

  • Hydrophilicity : The PEG3 hydroxy group enhances water solubility, critical for cellular uptake and stability in aqueous environments .
  • Boc protection : The t-butyl ester groups on PEG4 chains improve stability during synthesis and prevent premature reactions .
  • Linker flexibility : The PEG segments provide spatial flexibility, enabling optimal orientation between target protein binders and E3 ligase ligands in PROTACs .

Q. What synthetic methodologies are employed to produce N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester), and how is purity ensured?

Synthesis involves:

  • Stepwise PEG coupling : Sequential conjugation of PEG3 and PEG4 segments via amide or ether bonds under anhydrous conditions .
  • Boc protection : The t-butyl ester groups are introduced using Boc anhydride to shield reactive sites .
  • Purification : High-performance liquid chromatography (HPLC) and size-exclusion chromatography (SEC) achieve >95% purity. Storage at -20°C in anhydrous, light-protected vials prevents degradation .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity by verifying PEG chain lengths and Boc group presence .
  • Mass Spectrometry (MS) : Validates molecular weight (MW: 802.01 g/mol) and detects impurities .
  • HPLC : Monitors purity (>95%) and stability under varying pH/temperature conditions .

Advanced Research Questions

Q. How does PEG linker length impact target protein degradation efficiency in PROTACs?

  • PEG3 vs. PEG4 : Shorter PEG3 segments may restrict ternary complex (target-PROTAC-E3 ligase) formation, while longer PEG4 chains enhance flexibility but risk reduced cellular permeability .
  • Empirical optimization : Degradation efficiency is tested using:
    • Western blotting : Quantifies target protein levels post-PROTAC treatment.
    • Cellular thermal shift assays (CETSA) : Measures ternary complex stability .

Table 1 : Linker Length vs. Degradation Efficiency (Hypothetical Data)

Linker LengthDC50 (nM)*Max Degradation (%)
PEG35070
PEG43090
*DC50: Half-maximal degradation concentration.

Q. How can researchers resolve contradictions in PROTAC activity data across studies?

Common discrepancies arise from:

  • E3 ligase variability : Different E3 ligases (e.g., VHL vs. CRBN) exhibit distinct ubiquitination kinetics. Validate using isoform-specific inhibitors .
  • Cell line differences : Proteasome activity and target protein turnover rates vary. Use isogenic cell lines for controlled comparisons .
  • Linker stability : Monitor hydrolysis of t-butyl esters via LC-MS in cell lysates to rule out premature cleavage .

Q. What strategies optimize conjugation of this linker to E3 ligase ligands and target binders?

  • pH control : Conduct reactions at pH 7–8 to balance amine reactivity and ester stability .
  • Stoichiometry : A 1:1.2 molar ratio (binder:linker) minimizes unreacted intermediates .
  • Click chemistry : Azide-alkyne cycloaddition with azide-functionalized ligands improves yield and specificity .

Methodological Considerations

Q. How to troubleshoot low yields during PROTAC assembly using this linker?

  • Side reactions : Boc deprotection may occur under acidic conditions. Use mild deprotecting agents (e.g., TFA in DCM) .
  • Solvent selection : Anhydrous DMF or DMSO prevents PEG hydrolysis .
  • Quality control : Pre-purify individual components (ligands, linkers) before conjugation to avoid cross-contamination .

Q. What are the critical storage and handling protocols?

  • Temperature : Store at -20°C in sealed, light-protected vials to prevent ester hydrolysis and oxidation .
  • Reconstitution : Use freshly dried DMSO or water (<0.1% moisture) to minimize aggregation .

Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.